molecular formula C6H7N5 B1360416 n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 6284-74-8

n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1360416
CAS RN: 6284-74-8
M. Wt: 149.15 g/mol
InChI Key: HXXBSUPHBFYSQW-UHFFFAOYSA-N
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Description

N-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C6H7N5. It has a molecular weight of 149.16 . It is also known by other names such as 4-Aminopyrazolo[3,4-d]pyrimidine, Pyrazoloadenine, 4 APP, 4-Aminopyrazole (3,4-d)pyrimidine, and 4-Aminopyrazolopyrimidine .


Synthesis Analysis

The synthesis of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves various chemical reactions. For instance, one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding (1 H -pyrazol-1-yl)-4- (4-chlorophenyl)-7 H -pyrazolo [3,4- d ]pyrimidin derivatives .


Molecular Structure Analysis

The molecular structure of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can be represented by the InChI code: 1S/C6H7N5/c1-7-5-4-2-10-11-6(4)9-3-8-5/h2-3H,1H3, (H2,7,8,9,10,11) .


Chemical Reactions Analysis

The chemical reactions involving n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine are complex and involve multiple steps. For instance, the compound can be involved in the formation of pyrazol-3-one 2a and 2b substrates .

properties

IUPAC Name

N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-7-5-4-2-10-11-6(4)9-3-8-5/h2-3H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXBSUPHBFYSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901681
Record name NoName_817
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6284-74-8
Record name 6284-74-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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